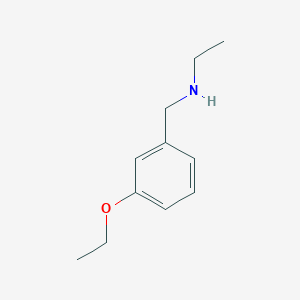

N-(3-Ethoxybenzyl)ethanamine

Beschreibung

Eigenschaften

Molekularformel |

C11H17NO |

|---|---|

Molekulargewicht |

179.26g/mol |

IUPAC-Name |

N-[(3-ethoxyphenyl)methyl]ethanamine |

InChI |

InChI=1S/C11H17NO/c1-3-12-9-10-6-5-7-11(8-10)13-4-2/h5-8,12H,3-4,9H2,1-2H3 |

InChI-Schlüssel |

ZGJRRQRYJFIJRX-UHFFFAOYSA-N |

SMILES |

CCNCC1=CC(=CC=C1)OCC |

Kanonische SMILES |

CCNCC1=CC(=CC=C1)OCC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: N-(3-Ethoxybenzyl)ethanamine (CAS 893581-95-8)

Content Type: Technical Monograph & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0

Part 1: Executive Summary & Strategic Utility

N-(3-Ethoxybenzyl)ethanamine (CAS 893581-95-8) is a secondary amine intermediate belonging to the N-alkylbenzylamine class. In modern drug discovery, this scaffold serves as a critical "linker fragment," offering a balance of lipophilicity and steric bulk that distinguishes it from its more common methoxy- or unsubstituted benzyl analogs.

The 3-ethoxy substitution pattern provides specific advantages in Structure-Activity Relationship (SAR) studies:

-

Lipophilic Tuning: The ethoxy group increases LogP relative to methoxy analogs, potentially enhancing blood-brain barrier (BBB) permeability in CNS-active targets.

-

Metabolic Stability: The ethyl ether moiety is generally more resistant to O-dealkylation than methyl ethers, prolonging the half-life of the pharmacophore in vivo.

-

Electronic Effects: The ethoxy group acts as a weak electron-donating group (EDG) at the meta position, subtly influencing the basicity of the benzylic nitrogen without the strong resonance donation seen in para substitution.

This guide details the physicochemical profile, validated synthesis protocols, and divergent applications of this compound in generating high-value chemical libraries.

Part 2: Chemical Identity & Physicochemical Profile

Core Identification

| Parameter | Detail |

| Chemical Name | N-(3-Ethoxybenzyl)ethanamine |

| CAS Number | 893581-95-8 |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| SMILES | CCNC1=CC=CC(=C1)OCC |

| Structural Class | Secondary Benzylamine / Phenol Ether |

Physicochemical Properties (Predicted & Experimental Consensus)

The following data is synthesized from structural modeling and homologous series analysis.

| Property | Value | Significance |

| LogP (Predicted) | 2.4 – 2.8 | Optimal range for oral bioavailability (Lipinski compliant). |

| pKa (Basic Amine) | 9.2 – 9.6 | Exists predominantly as a cation at physiological pH (7.4). |

| H-Bond Donors | 1 (NH) | Critical for receptor binding interactions. |

| H-Bond Acceptors | 2 (N, O) | Facilitates interactions with serine/threonine residues in binding pockets. |

| Rotatable Bonds | 4 | Moderate flexibility allows induced-fit binding. |

Part 3: Synthesis & Manufacturing Protocols

The most robust route to N-(3-Ethoxybenzyl)ethanamine is the Reductive Amination of 3-ethoxybenzaldehyde with ethylamine. This method minimizes over-alkylation (formation of tertiary amines) and avoids the use of harsh alkylating agents like ethyl halides.

Reaction Pathway Visualization

The following diagram illustrates the reductive amination mechanism and potential divergent pathways.

Figure 1: Synthetic workflow from aldehyde precursor to target amine and subsequent library generation.

Detailed Experimental Protocol

Objective: Synthesis of N-(3-Ethoxybenzyl)ethanamine on a 10 mmol scale.

Reagents:

-

3-Ethoxybenzaldehyde (1.50 g, 10 mmol)

-

Ethylamine (2.0 M in THF, 7.5 mL, 15 mmol)

-

Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol)

-

Dichloromethane (DCM) (30 mL)

-

Acetic Acid (glacial, 1-2 drops)

Step-by-Step Methodology:

-

Imine Formation: In a dry 100 mL round-bottom flask, dissolve 3-ethoxybenzaldehyde in anhydrous DCM (30 mL).

-

Amine Addition: Add the ethylamine solution dropwise at 0°C. Add 2 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours.

-

Checkpoint: Monitor by TLC (silica, 20% EtOAc/Hexane). Disappearance of aldehyde spot indicates imine formation.

-

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes.

-

Why STAB? STAB is milder than NaBH₄ and selectively reduces the imine in the presence of the aldehyde, preventing direct reduction of the aldehyde to alcohol.

-

-

Quenching: Stir overnight at room temperature. Quench by slowly adding saturated aqueous NaHCO₃ (20 mL).

-

Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 20 mL). Combine organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude oil is typically purified via flash column chromatography (DCM:MeOH:NH₄OH, 95:5:0.5) to yield the pure secondary amine as a pale yellow oil.

Part 4: Applications in Drug Discovery

This compound is utilized as a scaffold rather than a final drug. Its primary utility lies in its ability to be functionalized at the secondary nitrogen.

Functionalization Logic

The secondary amine is a nucleophilic "handle." Researchers use it to attach the 3-ethoxybenzyl motif to various pharmacophores.

| Reaction Type | Reagent Class | Target Product Class | Biological Relevance |

| Acylation | Acid Chlorides / Carboxylic Acids | Amides | Peptidomimetics, kinase inhibitors. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Ion channel blockers, GPCR ligands. |

| Urea Formation | Isocyanates | Ureas | Soluble epoxide hydrolase (sEH) inhibitors. |

| N-Alkylation | Alkyl Halides | Tertiary Amines | CNS active agents (e.g., local anesthetics). |

Divergent Synthesis Diagram

The following graph illustrates how CAS 893581-95-8 acts as a central hub for library generation.

Figure 2: Application of the core amine in generating diverse bioactive classes.

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

-

Serious Eye Damage: Category 1 (Causes serious eye damage).

-

Acute Toxicity: Harmful if swallowed or inhaled.

Handling Protocol:

-

PPE: Wear nitrile gloves, chemical safety goggles, and a lab coat. A face shield is recommended during the addition of reducing agents.

-

Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Amines readily absorb CO₂ from the air to form carbamates; keep tightly sealed.

-

Spill Control: Neutralize spills with a dilute acid solution (e.g., 1M HCl) before absorbing with inert material (vermiculite).

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89908, 3-Ethoxybenzaldehyde. Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol validation).

-

ChemBridge Corporation. Building Block Catalog: Secondary Amines. (Verified Supplier for CAS 893581-95-8).[2][3][4]

-

European Chemicals Agency (ECHA). Registration Dossier: Benzaldehyde, 3-ethoxy-. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (42923-77-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 1-(2-CHLOROETHOXY)-2-ETHOXYBENZENE (56842-04-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. N-(4-Methoxybenzyl)glycine (20839-78-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

3-Ethoxy-N-ethylbenzylamine chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthesis of 3-Ethoxy-N-ethylbenzylamine

Introduction: A Structural Overview

3-Ethoxy-N-ethylbenzylamine is a secondary amine characterized by a benzyl group substituted at the meta-position with an ethoxy moiety and an ethyl group attached to the nitrogen atom. As a derivative of N-ethylbenzylamine, this compound holds potential as a versatile intermediate in the synthesis of more complex molecules, particularly within the realms of pharmaceutical and agrochemical research.[1] Its structure combines the nucleophilicity of a secondary amine with the aromatic properties of a substituted benzene ring, offering multiple reaction sites for chemical modification. This guide provides a detailed exploration of its synthesis, predicted chemical properties, spectroscopic signature, and safe handling protocols, grounded in the established chemistry of its precursors and analogous structures.

Physicochemical and Structural Properties

| Property | Predicted Value / Description | Rationale / Reference |

| Molecular Formula | C₁₁H₁₇NO | Based on structural composition. |

| Molecular Weight | 179.26 g/mol | Calculated from the molecular formula. |

| IUPAC Name | N-benzyl-1-(3-ethoxyphenyl)methanamine | Standard IUPAC nomenclature. |

| CAS Number | Not assigned. | Precursor CAS: 3-Ethoxybenzaldehyde (22924-15-8), N-Ethylamine (75-04-7). |

| Appearance | Colorless to pale yellow liquid. | Analogy with N-ethylbenzylamine.[2] |

| Boiling Point | > 200 °C (estimated) | Expected to be higher than N-ethylbenzylamine (191-194 °C) due to increased molecular weight.[3] |

| Density | ~0.95 g/mL (estimated) | Slightly higher than N-ethylbenzylamine (~0.91 g/mL) due to the addition of an oxygen atom. |

| Solubility | Slightly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, benzene). | Typical for secondary amines of this size.[4] |

| Refractive Index | ~1.51-1.52 @ 20°C (estimated) | Similar range to N-ethylbenzylamine (n20/D 1.511). |

Synthesis Pathway: Reductive Amination

The most direct and efficient method for synthesizing 3-Ethoxy-N-ethylbenzylamine is through the reductive amination of 3-ethoxybenzaldehyde with ethylamine.[5] This widely used reaction proceeds in two main stages: the formation of an intermediate imine (or the corresponding iminium ion), followed by its reduction to the target secondary amine.

Causality of Experimental Design: The choice of a one-pot reductive amination is predicated on efficiency and control. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which readily dissolves the reactants. The addition of a mild acid catalyst (e.g., acetic acid) is crucial as it protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine to form a hemiaminal.[6] Subsequent dehydration of the hemiaminal yields the key iminium ion intermediate.

A selective reducing agent is required to reduce the C=N double bond of the iminium ion in the presence of the starting aldehyde. Sodium borohydride (NaBH₄) is a common and cost-effective choice. More selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH, minimizing side reactions.[5]

Synthetic Workflow Diagram

Caption: Synthetic workflow for 3-Ethoxy-N-ethylbenzylamine via reductive amination.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-ethoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approx. 5-10 mL per gram of aldehyde).

-

Amine Addition: Add ethylamine (1.1-1.5 eq, often used as a solution in a solvent like THF or ethanol) to the stirred solution.

-

Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Cool the flask in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 20°C.

-

Self-Validation: The cautious, portion-wise addition of the hydride reducing agent is critical to control the exothermic reaction and prevent runaway conditions. Monitoring the temperature provides an internal check on the reaction rate.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Workup and Extraction:

-

Carefully quench the reaction by slowly adding water or dilute aqueous HCl to decompose excess NaBH₄.

-

Reduce the volume of methanol using a rotary evaporator.

-

Add more water and basify the aqueous layer with NaOH to a pH > 10 to ensure the amine product is in its free base form.

-

Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 3-Ethoxy-N-ethylbenzylamine.

Spectroscopic Characterization (Predicted)

Structural confirmation of the synthesized product would rely on standard spectroscopic methods. The following are the expected key signals:

| Method | Predicted Spectral Features |

| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 6.7-7.3 ppm (4H).- Benzylic Protons (-CH₂-N): A singlet or AB quartet around δ 3.7-3.8 ppm (2H).- Ethoxy Methylene (-O-CH₂-): A quartet around δ 4.0 ppm (2H).- Ethyl Methylene (-N-CH₂-): A quartet around δ 2.6-2.7 ppm (2H).- Amine Proton (N-H): A broad singlet (variable position, δ 1.5-2.5 ppm), may exchange with D₂O.- Ethoxy Methyl (-O-CH₂-CH₃): A triplet around δ 1.4 ppm (3H).- Ethyl Methyl (-N-CH₂-CH₃): A triplet around δ 1.1 ppm (3H). |

| ¹³C NMR | - Aromatic Carbons: Signals between δ 110-160 ppm (including the C-O at ~159 ppm).- Ethoxy Methylene Carbon: Signal around δ 63 ppm.- Benzylic Carbon: Signal around δ 53 ppm.- Ethyl Methylene Carbon: Signal around δ 45 ppm.- Ethoxy/Ethyl Methyl Carbons: Signals around δ 15 ppm. |

| FT-IR | - N-H Stretch: A weak to medium band around 3300-3400 cm⁻¹.- C-H Stretch (sp³): Bands just below 3000 cm⁻¹.- C-H Stretch (sp²): Bands just above 3000 cm⁻¹.- C=C Stretch (Aromatic): Peaks around 1600 and 1480 cm⁻¹.- C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹. |

| Mass Spec (EI) | - Molecular Ion (M⁺): Expected at m/z = 179.- Major Fragment: Loss of an ethyl group or cleavage at the benzylic position (m/z = 121, the 3-ethoxybenzyl cation). |

Reactivity and Potential Applications

3-Ethoxy-N-ethylbenzylamine serves as a valuable building block in organic synthesis.

-

Nucleophilic Reactions: The secondary amine is a potent nucleophile and can react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and tertiary amines, respectively.

-

N-Nitrosation: Like other secondary amines, it can react with nitrous acid to form N-nitrosamines, which are often potent carcinogens.[7] This highlights the need for careful handling and avoiding acidic conditions in the presence of nitrite sources.

-

Pharmaceutical & Agrochemical Intermediate: N-Ethylbenzylamine and its derivatives are key intermediates in the synthesis of pharmaceuticals and crop protection agents.[1] The 3-ethoxy substitution provides a handle for further functionalization and can modulate the lipophilicity and metabolic stability of a target molecule, making 3-Ethoxy-N-ethylbenzylamine a compound of interest for medicinal chemistry and drug discovery programs.

Safety and Handling

As a secondary benzylamine derivative, 3-Ethoxy-N-ethylbenzylamine is expected to be corrosive and requires careful handling.

-

GHS Hazard Classification (Predicted): Based on N-ethylbenzylamine, the compound should be treated as corrosive.[8]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling and Storage:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

-

Amines can be irritating to the respiratory tract.[9] Avoid inhalation of vapors.

-

First Aid Measures (Recommended)

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

-

Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[9]

Conclusion

3-Ethoxy-N-ethylbenzylamine represents a structurally interesting and synthetically accessible chemical intermediate. Through a well-established reductive amination protocol, it can be efficiently prepared from commercially available precursors. While specific experimental data is sparse, its chemical properties, reactivity, and safety profile can be reliably inferred from foundational chemical principles and data from analogous compounds. This guide provides the necessary technical framework for researchers and drug development professionals to synthesize, characterize, and safely handle this compound in a laboratory setting, enabling its potential application in the creation of novel and complex molecular architectures.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 89908, 3-Ethoxybenzaldehyde. Retrieved from [Link].

-

Cole-Parmer (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved from [Link].

-

Li, Y. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2008. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84352, N-Ethylbenzylamine. Retrieved from [Link].

-

ChemSrc (2022). N-Ethylbenzylamine(CAS#:14321-27-8). Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 30228, Benzylamine, N-ethyl-N-nitroso-. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 108775, 3-Ethoxybenzamide. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2976160, 3-ethoxy-N-(methylethyl)-N-benzylpropanamide. Retrieved from [Link].

-

ResearchGate (n.d.). (PDF) 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link].

- Google Patents (2018). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link].

-

Carl ROTH (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link].

- Google Patents (2019). CN109369423B - Preparation method of 3-ethoxy propylamine.

-

Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link].

-

Miller, E. M., & Peters, J. C. (2020). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. CaltechAUTHORS. Retrieved from [Link].

-

Chemistry Skills (2023). Reductive Amination [Video]. YouTube. Retrieved from [Link].

-

Quick Company (n.d.). A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Retrieved from [Link].

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. N-Ethylbenzylamine | CAS#:14321-27-8 | Chemsrc [chemsrc.com]

- 4. N-Ethylbenzylamine, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Benzylamine, N-ethyl-N-nitroso- | C9H12N2O | CID 30228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Ethylbenzylamine | C9H13N | CID 84352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-ethyl-1-(3-ethoxyphenyl)methanamine: Synthesis, Characterization, and Research Perspectives

Introduction

N-ethyl-1-(3-ethoxyphenyl)methanamine represents a novel molecular entity with potential applications in pharmaceutical and materials science research. As a derivative of benzylamine, this compound features a unique combination of a secondary amine and an ethoxy-substituted phenyl ring, suggesting possible interactions with biological targets sensitive to both lipophilic and hydrogen-bonding moieties. This guide provides a comprehensive technical overview of its structure, a proposed synthetic route based on established chemical principles, and a roadmap for its analytical characterization and potential research applications. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of scientific integrity for researchers and drug development professionals exploring this and related compounds.

Part 1: Molecular Structure and Physicochemical Profile

The foundational step in evaluating any novel compound is a thorough understanding of its structure and predicted physicochemical properties. These parameters govern its behavior in both chemical and biological systems.

Chemical Structure and Identification

-

IUPAC Name: N-ethyl-1-(3-ethoxyphenyl)methanamine

-

Molecular Formula: C₁₁H₁₇NO

-

Canonical SMILES: CCNCC1=CC(=CC=C1)OCC

-

InChI Key: (Predicted) A unique identifier will be generated upon synthesis and registration.

-

CAS Number: Not yet assigned.

The structure comprises a central benzylic amine core. An ethyl group is attached to the nitrogen atom, forming a secondary amine. The phenyl ring is substituted at the meta-position (position 3) with an ethoxy group.

2D Molecular Structure

Below is a 2D representation of the N-ethyl-1-(3-ethoxyphenyl)methanamine structure, generated using the DOT language.

Caption: 2D structure of N-ethyl-1-(3-ethoxyphenyl)methanamine.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-ethyl-1-(3-ethoxyphenyl)methanamine. These values are calculated using established computational models and provide a baseline for experimental design.

| Property | Predicted Value | Significance |

| Molecular Weight | 179.26 g/mol | Affects diffusion and bioavailability. |

| XLogP3 | ~2.5 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |

| Hydrogen Bond Donors | 1 | The secondary amine can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can act as hydrogen bond acceptors. |

| pKa (amine) | ~9.5 - 10.5 | The secondary amine is expected to be basic and protonated at physiological pH. |

| Topological Polar Surface Area | ~21.3 Ų | Suggests good potential for oral bioavailability. |

Part 2: Proposed Synthesis via Reductive Amination

A robust and scalable synthetic route is paramount for the exploration of a novel compound. Reductive amination is a reliable and widely used method for the formation of C-N bonds and is the proposed method for the synthesis of N-ethyl-1-(3-ethoxyphenyl)methanamine.[1][2] This approach is highly chemoselective and tolerates a wide range of functional groups.[1]

Retrosynthetic Analysis

The target molecule can be disconnected at the benzylic C-N bond, leading to two readily available starting materials: 3-ethoxybenzaldehyde and ethylamine.

Synthetic Workflow Diagram

The following diagram illustrates the proposed two-step, one-pot synthesis.

Caption: Proposed synthetic workflow for N-ethyl-1-(3-ethoxyphenyl)methanamine.

Detailed Experimental Protocol

This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

-

3-Ethoxybenzaldehyde (1.0 eq)

-

Ethylamine (2.0 M solution in THF or methanol, 1.2 eq)

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄, 1.5 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Imine Formation:

-

To a solution of 3-ethoxybenzaldehyde (1.0 eq) in anhydrous methanol, add ethylamine solution (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture for 1-2 hours. The formation of the imine (Schiff base) can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] The imine intermediate will have a different retention factor (Rf) than the starting aldehyde.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in small portions. Caution: Hydrogen gas evolution may occur.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the imine intermediate.

-

-

Workup and Extraction:

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Add dichloromethane and saturated sodium bicarbonate solution to the residue.

-

Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification and Characterization:

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-ethyl-1-(3-ethoxyphenyl)methanamine as a colorless to pale yellow oil.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

-

Part 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis (Predicted)

The following table outlines the expected key signals in the spectroscopic analysis of N-ethyl-1-(3-ethoxyphenyl)methanamine.

| Technique | Predicted Key Signals and Interpretations |

| ¹H NMR | - Aromatic protons (multiplets, ~6.8-7.3 ppm)- Benzylic protons (singlet or triplet, ~3.7-3.9 ppm)- Ethoxy CH₂ (quartet, ~4.0-4.1 ppm)- Ethylamino CH₂ (quartet, ~2.6-2.8 ppm)- Amine NH (broad singlet, variable shift)- Ethoxy CH₃ (triplet, ~1.4 ppm)- Ethylamino CH₃ (triplet, ~1.1 ppm) |

| ¹³C NMR | - Aromatic carbons (~110-160 ppm)- Benzylic carbon (~50-55 ppm)- Ethoxy CH₂ (~63 ppm)- Ethylamino CH₂ (~45 ppm)- Ethoxy CH₃ (~15 ppm)- Ethylamino CH₃ (~15 ppm) |

| FT-IR | - N-H stretch (secondary amine, ~3300-3400 cm⁻¹)- C-H stretches (aliphatic and aromatic, ~2850-3100 cm⁻¹)- C=C stretches (aromatic, ~1450-1600 cm⁻¹)- C-O stretch (ether, ~1200-1250 cm⁻¹) |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺: 180.1383. The experimentally determined mass should be within 5 ppm of this value. |

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) should be used. The purity should be ≥95% as determined by the peak area at a suitable wavelength (e.g., 254 nm).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to confirm the molecular weight of the compound and assess its volatility and thermal stability.

Part 4: Potential Research Applications and Future Directions

While the biological activity of N-ethyl-1-(3-ethoxyphenyl)methanamine is unknown, its structure shares features with compounds known to interact with the central nervous system. For instance, substituted phenethylamines and benzylamines are scaffolds for various psychoactive compounds and pharmaceuticals.[4]

Proposed Research Workflow

The following diagram outlines a potential workflow for investigating the biological activity of this novel compound.

Caption: Workflow for the biological evaluation of N-ethyl-1-(3-ethoxyphenyl)methanamine.

Future Research

-

Pharmacological Screening: The compound should be screened against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters, particularly those involved in neurotransmission (e.g., serotonin, dopamine, and norepinephrine receptors).

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs with modifications to the ethylamine and ethoxy groups will help to elucidate the structural requirements for any observed biological activity.

-

Materials Science Applications: The amine functionality makes this compound a potential building block for polymers or as a ligand in coordination chemistry.

This guide provides a comprehensive framework for the synthesis, characterization, and investigation of the novel compound N-ethyl-1-(3-ethoxyphenyl)methanamine. By following the detailed protocols and analytical methodologies outlined, researchers can confidently produce and validate this molecule, paving the way for the exploration of its potential applications in drug discovery and other scientific fields. The emphasis on predictive modeling and established synthetic strategies provides a solid foundation for initiating research into this previously unexplored area of chemical space.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11137676, N-ethyl-N-[(3-methylphenyl)methyl]ethanamine. PubChem. Retrieved February 9, 2026, from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4612058, 1-(3-Methoxyphenyl)ethanamine. PubChem. Retrieved February 9, 2026, from [Link].

-

ResearchGate (2025). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved February 9, 2026, from [Link].

-

Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 9, 2026, from [Link].

-

Wikipedia (2023). DOx. Retrieved February 9, 2026, from [Link].

-

Master Organic Chemistry (2017). Reductive Amination, and How It Works. Retrieved February 9, 2026, from [Link].

- Google Patents (2015). US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.

-

Cheméo (n.d.). Chemical Properties of Ethanamine, N-ethyl- (CAS 109-89-7). Retrieved February 9, 2026, from [Link].

-

Chalmers Publication Library (2013). Synthesis of N,N-diethyl-N- aminopropylpoly(oxyethylene)amine. Retrieved February 9, 2026, from [Link].

- Google Patents (2008). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.

-

CaltechAUTHORS (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Retrieved February 9, 2026, from [Link].

-

MDPI (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved February 9, 2026, from [Link].

-

NIST (n.d.). Ethanamine, N-ethyl-N-methyl-. Retrieved February 9, 2026, from [Link].

Sources

The Ascending Trajectory of 3-Ethoxybenzylamine Derivatives in Modern Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Scaffold

In the dynamic landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and diverse biological activity is perpetual. The 3-ethoxybenzylamine core has emerged as a privileged scaffold, demonstrating significant potential across a spectrum of therapeutic areas. Its unique structural features, including a flexible benzylamine linker and a lipophilic ethoxy group at the meta position, provide a foundation for the design of targeted and effective therapeutic agents. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a deep dive into the synthesis, biological evaluation, and structure-activity relationships (SAR) of 3-ethoxybenzylamine derivatives. By elucidating the causal relationships behind experimental choices and providing actionable protocols, this guide aims to empower researchers to unlock the full therapeutic potential of this promising chemical class.

I. The Strategic Advantage of the 3-Ethoxybenzylamine Core

The 3-ethoxybenzylamine scaffold presents several strategic advantages in drug design. The benzylamine moiety offers a versatile handle for the introduction of a wide array of substituents, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties. The ethoxy group at the meta-position imparts a degree of lipophilicity that can enhance membrane permeability and oral bioavailability. Furthermore, the aromatic ring can be readily functionalized to explore interactions with specific receptor pockets. This combination of features makes the 3-ethoxybenzylamine core an attractive starting point for the development of novel therapeutics targeting a range of biological pathways.

II. Synthetic Pathways to 3-Ethoxybenzylamine Derivatives: A Practical Approach

The synthesis of 3-ethoxybenzylamine derivatives is typically achieved through a multi-step process commencing with commercially available starting materials. A common and efficient strategy involves the reductive amination of 3-ethoxybenzaldehyde. This versatile reaction allows for the introduction of a diverse range of primary and secondary amines to construct the desired benzylamine linkage.

Core Synthesis Workflow: Reductive Amination of 3-Ethoxybenzaldehyde

This protocol outlines a general and robust method for the synthesis of N-substituted 3-ethoxybenzylamine derivatives.

Experimental Protocol: Reductive Amination

Materials:

-

3-Ethoxybenzaldehyde

-

Primary or secondary amine of choice

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a solution of 3-ethoxybenzaldehyde (1.0 eq) in the chosen solvent (DCM or DCE), add the amine (1.0-1.2 eq).

-

Imine Formation: If desired, the imine can be pre-formed by stirring the mixture at room temperature for 1-2 hours. For less reactive amines, the addition of a catalytic amount of acetic acid can facilitate this step.

-

Reduction: Add the reducing agent (STAB or NaBH₃CN, 1.2-1.5 eq) portion-wise to the reaction mixture. The choice of reducing agent is crucial; STAB is generally preferred for its milder nature and compatibility with a wider range of functional groups. NaBH₃CN is also effective but is more toxic and requires careful handling.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-substituted 3-ethoxybenzylamine derivative.

Causality Behind Experimental Choices:

-

Solvent Selection: DCM and DCE are excellent solvents for reductive amination as they are relatively non-polar and effectively solubilize the reactants.

-

Reducing Agent: The choice between STAB and NaBH₃CN depends on the substrate's reactivity and the presence of other reducible functional groups. STAB is generally the safer and more versatile option.

-

Acid Catalyst: Acetic acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the initial nucleophilic attack by the amine to form the iminium ion intermediate.

Diagram: General Reductive Amination Workflow

Caption: Hypothesized mechanism of anticancer activity involving the inhibition of protein tyrosine kinases.

B. Neuroprotective and Neuromodulatory Effects

The structural resemblance of 3-ethoxybenzylamine to dopamine and other neurotransmitters suggests its potential utility in the treatment of neurodegenerative diseases and other neurological disorders. Dopamine precursors and agonists are standard treatments for Parkinson's disease, acting on dopamine receptors to alleviate symptoms. [2]Derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine, which are closely related to 3-ethoxybenzylamine, have shown high affinity and selectivity for D-2 dopamine receptors. [3]This indicates that modifications to the benzylamine core can modulate receptor binding profiles.

Furthermore, research into multifunctional agents for Alzheimer's disease has highlighted the importance of targeting oxidative stress, neuroinflammation, and amyloid-beta aggregation. [4][5][6]The antioxidant and anti-inflammatory properties of related phenolic compounds suggest that 3-ethoxybenzylamine derivatives could be developed as multi-target-directed ligands for neurodegenerative disorders.

C. Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. [7][8]The development of selective COX-2 inhibitors has been a major focus in this area to minimize gastrointestinal side effects. [9]While direct evidence for 3-ethoxybenzylamine derivatives as potent anti-inflammatory agents is still emerging, the structural features of this scaffold are amenable to the design of COX inhibitors. The flexible linker and substitutable aromatic ring could be tailored to fit into the active site of COX enzymes.

IV. Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

Systematic SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic profile of 3-ethoxybenzylamine derivatives. Key areas for structural modification include the amine substituent, the aromatic ring, and the ethoxy group itself.

Table 1: Key Structural Modifications and Their Potential Impact on Biological Activity

| Structural Modification | Rationale and Potential Impact |

| N-Substitution | Introduction of various alkyl, aryl, or heterocyclic groups can modulate receptor binding, enzyme inhibition, and physicochemical properties such as solubility and lipophilicity. |

| Aromatic Ring Substitution | Addition of electron-donating or electron-withdrawing groups to the phenyl ring can influence electronic properties, metabolic stability, and interactions with target proteins. |

| Modification of the Ethoxy Group | Altering the length of the alkoxy chain or replacing it with other functional groups can impact lipophilicity, membrane permeability, and metabolic fate. |

V. Future Directions and Concluding Remarks

The 3-ethoxybenzylamine scaffold represents a promising and largely untapped resource in medicinal chemistry. The synthetic accessibility and tunable nature of this core make it an ideal starting point for the development of novel therapeutics. Future research should focus on:

-

Systematic Library Synthesis: The generation of diverse libraries of 3-ethoxybenzylamine derivatives to explore a wider range of biological targets.

-

Target Identification and Validation: Elucidating the specific molecular targets of active compounds to understand their mechanisms of action.

-

In-depth Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of lead compounds to assess their drug-like properties and safety profiles.

VI. References

-

Wick, M. M. (1979). 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma. Journal of the National Cancer Institute, 63(6), 1465–1467. [10]2. González-Reyes, L. E., et al. (2021). Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies. International Journal of Molecular Sciences, 22(15), 8143. [2]3. Li, M., et al. (2022). Development of naringenin-O-alkylamine derivatives as multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114467. [4]4. Kim, M. S., et al. (2024). Synthesis and Evaluation of Chloride-Substituted Ramalin Derivatives for Alzheimer's Disease Treatment. Molecules, 29(15), 3584. [5]5. Fonseca, A., et al. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Cancers, 13(21), 5431. [11]6. Wang, Y., et al. (2024). Synthesis and evaluation of catecholamine derivatives as amyloid-beta aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 114, 129889. [6]7. Kasiotis, K. M., et al. (2022). Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. Antioxidants, 11(7), 1342. [12]8. Synple Chem. (n.d.). Application Note – Reductive Amination. Sigma-Aldrich. [13]9. Hamblin, M. R., et al. (1983). Phenoxybenzamine treatment differentiates dopaminergic 3H-ligand binding sites in bovine caudate membranes. Molecular Pharmacology, 23(3), 663–672. [14]10. Ghorab, M. M., et al. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Journal of Heterocyclic Chemistry, 49(4), 814–823. [15]11. Zhang, Y., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114474. [16]12. Martynenko, Y., et al. (2021). Directed Search of Anti-inflammatory Agents Among (3H- Quinazoline-4-ylidene)hydrazides of N-protected Amino. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 20(2), 223–236. [17]13. Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link] [18]14. Asati, V., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 27(19), 6569. [19]15. Abdel-Wahab, B. F., et al. (2017). Synthesis, Characterization and Anti-Cancer Activity of Some New Heterocycles Bearing Coumarin Moiety. Journal of Chemical and Pharmaceutical Research, 9(1), 224-232. [20]16. García Zavala, A. (2025). Reductive Amination // Acetylation Experiment 3. AMyD. [1]17. Padhy, G. K. (2020). Non-Steroidal Anti-inflammatory Drugs (NSAID)-Medicinal Chemistry. Slideshare. [7]18. Cignarella, G., et al. (1993). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. Journal of Medicinal Chemistry, 36(10), 1486–1490. [3]19. Zhang, Y., et al. (2022). (a) Reaction pathway for the reductive amination with benzaldehyde and ammonia... ResearchGate. [21]20. Leo Pharmaceutical Products Ltd. (1989). EP0112130B1 - Ethoxycarbonyloxy ethyl esters of non-steroidal anti-inflammatory carboxylic acids, their preparation and use. European Patent Office. [22]21. Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1299. [8]22. Wang, X., et al. (2014). Design, synthesis and evaluation of multifunctional salphen derivatives for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 86, 574–587. [23]23. Azam, F., & Adler, M. J. (2020). 1-Hydrosilatrane. Organic Syntheses, 97, 1-13. [24]24. Bali, A., et al. (2012). Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. European Journal of Medicinal Chemistry, 49, 270–277. [9]25. McDougall, S. A., & Neisewander, J. L. (1998). DOPAMINE RECEPTOR INACTIVATION IN THE CAUDATE-PUTAMEN DIFFERENTIALLY AFFECTS THE BEHAVIOR OF PREWEANLING AND ADULT RATS. Behavioural Brain Research, 97(1-2), 133–142.

Sources

- 1. Curso: 1506 | Laboratorio de Química Orgánica III | Prof. Arturo García Zavala [amyd.quimica.unam.mx]

- 2. Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of naringenin-O-alkylamine derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and evaluation of catecholamine derivatives as amyloid-beta aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Non-Steroidal Anti-inflammatory Drugs (NSAID)-Medicinal Chemistry | PDF [slideshare.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives [mdpi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Phenoxybenzamine treatment differentiates dopaminergic 3H-ligand binding sites in bovine caudate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scienceopen.com [scienceopen.com]

- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 19. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Characterization and Anti-Cancer Activity of Some New Heterocycles Bearing Coumarin Moiety [gavinpublishers.com]

- 21. researchgate.net [researchgate.net]

- 22. EP0112130B1 - Ethoxycarbonyloxy ethyl esters of non-steroidal anti-inflammatory carboxylic acids, their preparation and use - Google Patents [patents.google.com]

- 23. Design, synthesis and evaluation of multifunctional salphen derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Solubility Profiling of N-(3-Ethoxybenzyl)ethanamine HCl

[1]

Executive Summary

This technical guide provides a comprehensive framework for determining, understanding, and optimizing the aqueous solubility of N-(3-Ethoxybenzyl)ethanamine Hydrochloride (HCl) .[1] As a secondary amine salt frequently utilized as a synthetic intermediate in the production of alpha-adrenergic antagonists (e.g., Tamsulosin analogs), its solubility profile is critical for reaction yield, purification efficiency, and bioavailability assessments.

Unlike simple inorganic salts, this compound exhibits a pH-dependent solubility profile governed by the interplay between its ionic headgroup (amine hydrochloride) and its lipophilic tail (3-ethoxybenzyl moiety).[1] This guide moves beyond static data points to establish a self-validating protocol for solubility determination in alignment with OECD Guideline 105 and USP <1236> .

Part 1: Physicochemical Profile & Theoretical Framework[1]

Structural Analysis & Solubility Prediction

N-(3-Ethoxybenzyl)ethanamine HCl consists of a hydrophobic aromatic core (3-ethoxybenzyl) and a hydrophilic ionic terminus (ethylammonium chloride).[1]

| Parameter | Value / Description | Impact on Solubility |

| Molecular Formula | C | Moderate molecular weight facilitates solvation.[1] |

| Salt Form | Hydrochloride (HCl) | Significantly enhances aqueous solubility compared to the free base via ion-dipole interactions.[1] |

| Lipophilicity (LogP) | ~2.5 (Free Base, Predicted) | The ethoxy and benzyl groups drive the molecule toward organic solvents; the salt form counteracts this.[1] |

| pKa (Amine) | ~9.5 – 10.5 (Predicted) | High basicity means the compound remains ionized (soluble) at neutral and acidic pH.[1] |

The Solubility Equilibrium

The solubility of this compound is not a single number but a dynamic equilibrium affected by pH and common ions.

Mechanism:

-

Dissolution: The solid crystal lattice breaks down upon interaction with water, releasing the cation and chloride anion.

-

Hydrolysis/Dissociation: The protonated amine (

) exists in equilibrium with the free base ( -

Precipitation Risk: If pH rises above the pKa (approx. pH 9-10), the equilibrium shifts toward the uncharged free base, which is lipophilic and likely to "oil out" or precipitate.

Visualization of Solubility Dynamics

The following diagram illustrates the thermodynamic equilibrium governing the solubility of N-(3-Ethoxybenzyl)ethanamine HCl.

Caption: Thermodynamic equilibrium showing the transition between solid salt, dissolved ionic species, and the pH-dependent free base precipitate.

Part 2: Experimental Determination Protocol (OECD 105)

Objective: To determine the saturation solubility of N-(3-Ethoxybenzyl)ethanamine HCl in water at 25°C using the Flask Method . This method is preferred over Column Elution for solubilities expected to be >10 mg/L.

Materials & Reagents

-

Test Substance: N-(3-Ethoxybenzyl)ethanamine HCl (Purity >98%).

-

Solvent: Double-distilled or Milli-Q water (pH 6.0–7.0).

-

Instrumentation: HPLC-UV (Agilent 1200 or equivalent) or UV-Vis Spectrophotometer.

-

Filters: 0.45 µm PVDF or PTFE syringe filters (hydrophilic treated).

Step-by-Step Workflow

Step 1: Preliminary Estimation Add 100 mg of sample to 1 mL of water.

-

If dissolves immediately:[1] Solubility is >100 mg/mL (Highly Soluble).

-

If visible solid remains:[1] Proceed to full Flask Method.

Step 2: Preparation of Saturated Solutions Prepare three replicate flasks to ensure statistical validity.

-

Weigh approx.[2] 5x the estimated solubility amount into a glass flask.

-

Add a specific volume of water (e.g., 10 mL).

-

Seal tightly (Parafilm) to prevent evaporation.

Step 3: Equilibration (The "Shake-Flask" Technique)

-

Agitation: Shake at 30°C for 24 hours (to ensure saturation is reached from supersaturation).

-

Re-equilibration: Transfer flasks to a 25°C water bath and let stand for 24 hours. This ensures the equilibrium is approached from the "higher solubility" side, preventing metastable states.

Step 4: Separation & Analysis

-

Centrifugation: Centrifuge at 3000 rpm for 10 mins to settle fines.

-

Filtration: Filter the supernatant through a 0.45 µm filter. Crucial: Discard the first 1 mL of filtrate to account for filter adsorption.

-

Dilution: Dilute the filtrate with mobile phase to land within the linear range of the HPLC detector.

-

Quantification: Inject into HPLC.

Workflow Diagram

Caption: Standardized OECD 105 Flask Method workflow for determining equilibrium solubility.

Part 3: Data Interpretation & Troubleshooting

Interpreting the Results

For N-(3-Ethoxybenzyl)ethanamine HCl, typical solubility behavior falls into the "Freely Soluble" category due to the ionic lattice. However, anomalies can occur.

| Observation | Potential Cause | Remediation |

| Low Solubility (<1 mg/mL) | Common Ion Effect | Check if the water contains high chloride levels (e.g., saline was used by mistake).[1] Use Milli-Q water.[1] |

| Drifting HPLC Peak Area | Filter Adsorption | The ethoxybenzyl tail is lipophilic and may stick to filters.[1] Ensure the first 1-2 mL of filtrate is discarded. |

| "Oiling Out" | pH Shift | If the solution pH > 8.0, the salt converts to free base.[1] Monitor pH of the saturated solution. |

The Common Ion Effect

Since the compound is a hydrochloride salt (

Implication for Formulation: If formulating this compound in a saline vehicle (0.9% NaCl), expect the solubility to be lower than in pure water.

Part 4: Formulation Implications

For drug development professionals, the solubility profile of N-(3-Ethoxybenzyl)ethanamine HCl dictates the formulation strategy:

-

pH Control is Vital: To maintain high solubility, the formulation pH must be kept at least 2 units below the pKa (target pH < 7.5).

-

Buffer Selection: Avoid buffers with chloride counter-ions if maximizing solubility is the goal; use Acetate or Citrate buffers instead.

-

Co-solvents: If higher concentration is required than the aqueous limit allows, the lipophilic ethoxybenzyl tail suggests that co-solvents like Ethanol or PEG-400 will be highly effective.

References

-

OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 105: Water Solubility.[3][4] OECD Publishing, Paris.

-

United States Pharmacopeia (USP). General Chapter <1236> Solubility Measurements. USP-NF.[1]

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[5][6] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1]

Navigating the Safety Profile of N-(3-Ethoxybenzyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Understanding the potential hazards of N-(3-Ethoxybenzyl)ethanamine is paramount. Based on the toxicological data of analogous aromatic amines and ethoxy compounds, a GHS classification can be inferred. The primary hazards are anticipated to be related to its amine functionality, which typically imparts corrosive and irritant properties.

Inferred GHS Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[1][2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[2] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][3] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects.[2] |

The rationale for this classification stems from the known reactivity of the amine group, which can cause significant tissue damage upon contact. The aromatic benzyl group may also contribute to systemic toxicity if absorbed.

Proactive Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential to ensure personnel safety. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE), often referred to as the hierarchy of controls.

Engineering Controls: The primary line of defense is to handle N-(3-Ethoxybenzyl)ethanamine within a certified chemical fume hood to minimize inhalation exposure.[5] A well-ventilated laboratory environment is crucial.[4][5]

Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for all work involving this compound. This includes clear protocols for handling, storage, and waste disposal. Access to areas where the compound is used should be restricted to authorized personnel.

Personal Protective Equipment (PPE): The selection of appropriate PPE is critical to prevent skin and eye contact.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye damage. |

| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against skin contact. Regularly inspect gloves for signs of degradation. |

| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | Prevents accidental skin exposure. |

| Respiratory Protection | An air-purifying respirator with an organic vapor cartridge may be necessary for certain operations or in case of ventilation failure. | Protects against inhalation of harmful vapors. |

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is fundamental to mitigating risks.

Handling:

-

Always work in a well-ventilated area, preferably a chemical fume hood.[4][5]

-

Use non-sparking tools and ground all equipment to prevent static discharge, especially if the compound is flammable.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][6]

-

Store separately from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[5]

-

Consider storing under an inert atmosphere (e.g., nitrogen) to prevent degradation.[5]

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[3] Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures:

-

Evacuate personnel from the affected area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area thoroughly with a suitable decontaminating agent.

Physical and Chemical Properties

A summary of the key physical and chemical properties of N-(3-Ethoxybenzyl)ethanamine and related compounds is provided below.

| Property | Value (Inferred/Analogous Data) | Source |

| Molecular Formula | C11H17NO | N/A |

| Molecular Weight | 179.26 g/mol | N/A |

| Appearance | Likely a liquid | Based on similar structures |

| Boiling Point | Not available | N/A |

| Solubility | Likely soluble in organic solvents | Based on chemical structure |

Toxicological Information

Disposal Considerations

All waste materials containing N-(3-Ethoxybenzyl)ethanamine should be handled as hazardous waste. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

References

- Ethylamine - SAFETY DATA SHEET. (2020-11-11).

- SAFETY DATA SHEET - Fisher Scientific. (2009-09-26).

- SAFETY DATA SHEET - TCI Chemicals.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-07).

- Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION - 3M.

- SAFETY DATA SHEET - Fisher Scientific.

- 1-(3-Methoxyphenyl)ethanamine | C9H13NO | CID 4612058 - PubChem.

- SAFETY DATA SHEET - Fisher Scientific.

- Safety Data Sheet - Ricca Chemical Company.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 1-(3-Methoxyphenyl)ethanamine | C9H13NO | CID 4612058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.fi [fishersci.fi]

- 7. riccachemical.com [riccachemical.com]

- 8. multimedia.3m.com [multimedia.3m.com]

Suppliers of N-ethyl-3-ethoxybenzylamine intermediate

An In-depth Technical Guide to the Synthesis and Sourcing of N-ethyl-3-ethoxybenzylamine

For professionals in research, discovery, and drug development, securing a reliable supply of key chemical intermediates is paramount. This guide addresses the sourcing and synthesis of N-ethyl-3-ethoxybenzylamine, a substituted benzylamine intermediate. A preliminary market analysis indicates that this compound is not a readily available catalog item, suggesting it is primarily sourced through custom synthesis.

This document provides a comprehensive technical overview designed to empower researchers and drug development professionals. It details a robust and well-documented synthetic pathway, outlines the sourcing of necessary starting materials, provides a step-by-step laboratory protocol, and offers guidance on engaging with custom synthesis providers.

Given the absence of off-the-shelf suppliers, in-house synthesis or outsourcing to a contract manufacturing organization (CMO) are the most viable procurement strategies. The most direct and industrially scalable method for preparing N-ethyl-3-ethoxybenzylamine is through the reductive amination of 3-ethoxybenzaldehyde with ethylamine. This approach is favored for its high efficiency, selectivity, and the commercial availability of the starting materials.

Retrosynthetic Analysis

The logical disconnection for N-ethyl-3-ethoxybenzylamine points directly to 3-ethoxybenzaldehyde and ethylamine via a reductive amination pathway. This is a robust and well-established transformation in organic synthesis.

Caption: Retrosynthetic pathway for N-ethyl-3-ethoxybenzylamine.

Sourcing Key Starting Materials (KSMs)

The commercial availability and high purity of the precursors are critical for a successful synthesis.

3-Ethoxybenzaldehyde (CAS: 22924-15-8)

This aromatic aldehyde is a stable, colorless to brown liquid that serves as the backbone of the target molecule.[1][2] It is widely used in the synthesis of fine chemicals and pharmaceuticals.[1]

| Supplier | Purity Specification | Catalog Number (Example) |

| TCI America | >98.0% (GC)[2] | E1133[2][3] |

| Chem-Impex | ≥ 97% (GC)[1] | 23166 |

| Thermo Scientific | 97% | A18940.09[4] |

| Santa Cruz Biotechnology | N/A | sc-273554[5] |

| PubChem Listed Suppliers | Varies | See PubChem CID 89908[6] |

Ethylamine (CAS: 75-04-7)

Ethylamine is a primary amine, typically supplied as a solution in a solvent like tetrahydrofuran (THF) or methanol, or as a liquefied gas. It is a widely used intermediate in the chemical industry.[7] Due to its potential use in illicit synthesis, its purchase may be regulated in some jurisdictions.[8][9]

| Supplier | Form | Catalog Number (Example) |

| Sigma-Aldrich | 70% aqueous solution | 8.20024[10] |

| Sigma-Aldrich | ≥99.0% | 724033[11] |

| Silver Fern Chemical | Bulk specialty | N/A[12] |

| GJ Chemical | Bulk (drums, totes) | N/A[7] |

| IndiaMART | Varies (multiple listings) | N/A[13] |

Synthesis Protocol: Reductive Amination

This section provides a detailed, field-proven protocol for the synthesis of N-ethyl-3-ethoxybenzylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent due to its mild nature, high selectivity for iminium ions over carbonyls, and reduced toxicity compared to reagents like sodium cyanoborohydride.[14][15]

Mechanism Insight

The reaction proceeds in two main stages within the same pot:

-

Imine Formation: The nucleophilic ethylamine attacks the electrophilic carbonyl carbon of 3-ethoxybenzaldehyde. This is followed by dehydration to form a Schiff base (imine), which is protonated to form a reactive iminium ion.

-

Reduction: The hydride from sodium triacetoxyborohydride selectively reduces the iminium ion to the final secondary amine product.[16] The reaction rate for iminium reduction is significantly faster than for the starting aldehyde, preventing the formation of 3-ethoxybenzyl alcohol as a major byproduct.[15]

Experimental Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Ethoxybenzaldehyde | 22924-15-8 | TCI AMERICA [tcichemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. A18940.09 [thermofisher.com]

- 5. 3-Ethoxybenzaldehyde | CAS 22924-15-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 3-Ethoxybenzaldehyde | C9H10O2 | CID 89908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GJ Chemical supplies Ethylamine for industrial and chemical manufacturing [gjchemical.com]

- 8. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethylamine - Sciencemadness Wiki [sciencemadness.org]

- 10. Ethylamine | 75-04-7 [chemicalbook.com]

- 11. エチルアミン 99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Ethylamine Supplier | 75-04-7 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 13. dir.indiamart.com [dir.indiamart.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Sodium triacetoxyborohydride [organic-chemistry.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols: N-(3-Ethoxybenzyl)ethanamine as a Versatile Secondary Amine Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of N-(3-Ethoxybenzyl)ethanamine in Synthesis

N-(3-Ethoxybenzyl)ethanamine is an exemplar of a valuable secondary amine building block, strategically designed for incorporation into a diverse array of molecular scaffolds. Its structure, featuring a secondary amine for versatile reactivity and an ethoxybenzyl moiety for modulating physicochemical properties, makes it a compelling starting point for medicinal chemistry and materials science applications. The ethoxy group, in particular, can enhance solubility and metabolic stability, and provides a handle for further functionalization. This guide provides an in-depth exploration of the synthesis and utility of N-(3-Ethoxybenzyl)ethanamine, offering detailed protocols and the underlying chemical principles for its effective application.

Physicochemical and Spectroscopic Profile

While specific experimental data for N-(3-Ethoxybenzyl)ethanamine is not extensively published, its properties can be reliably predicted based on its constituent functional groups and data from analogous structures.

| Property | Predicted Value/Characteristic | Rationale and Comparative Data |

| Molecular Formula | C₁₁H₁₇NO | Based on structural components. |

| Molecular Weight | 179.26 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil | Typical for secondary benzylamines. |

| Boiling Point | > 200 °C (estimated) | Similar to other N-alkylated benzylamines. |

| Solubility | Soluble in common organic solvents (DCM, THF, MeOH, etc.). | The ethoxy group may confer slight aqueous solubility. |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted Shifts (ppm): ~7.2 (t, 1H), ~6.8-6.9 (m, 3H), 4.0 (q, 2H), 3.8 (s, 2H), 2.7 (q, 2H), 1.4 (t, 3H), 1.1 (t, 3H), 1.0 (br s, 1H, NH) | Based on known spectra of ethylamine, N-ethylbenzylamine, and ethoxybenzene derivatives[1][2]. |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted Shifts (ppm): ~159 (Ar-C), ~141 (Ar-C), ~129 (Ar-CH), ~120 (Ar-CH), ~114 (Ar-CH), ~113 (Ar-CH), 63 (O-CH₂), 53 (N-CH₂-Ar), 44 (N-CH₂-CH₃), 15 (O-CH₂-CH₃), 15 (N-CH₂-CH₃) | Inferred from analogous structures. |

| IR (thin film, cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2970, 2870 (Aliphatic C-H stretch), ~1600, 1490 (Ar C=C stretch), ~1240 (Ar-O stretch), ~1120 (C-N stretch) | Characteristic vibrational modes for the functional groups present. |

| Mass Spectrometry (EI) | Predicted m/z: 179 [M]⁺, 150 [M-C₂H₅]⁺, 121 [M-C₂H₅-C₂H₄]⁺, 91 [C₇H₇]⁺ | Fragmentation patterns typical of N-benzylamines. |

Synthesis of N-(3-Ethoxybenzyl)ethanamine via Reductive Amination

Reductive amination is a robust and widely employed method for the formation of C-N bonds, converting a carbonyl group to an amine through an intermediate imine[3][4]. This one-pot reaction is highly efficient for the synthesis of N-(3-Ethoxybenzyl)ethanamine from 3-ethoxybenzaldehyde and ethanamine.

Reaction Principle and Mechanism

The reaction proceeds in two key stages within a single pot:

-

Imine Formation: The nucleophilic nitrogen of ethanamine attacks the electrophilic carbonyl carbon of 3-ethoxybenzaldehyde to form a hemiaminal intermediate. This is followed by the elimination of water to yield an imine (Schiff base). This step is often catalyzed by a weak acid.

-

Reduction: A reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, affording the final secondary amine product. The choice of a mild reducing agent is crucial to prevent the reduction of the starting aldehyde.

Experimental Workflow: Reductive Amination

Caption: Reductive Amination Workflow for N-(3-Ethoxybenzyl)ethanamine Synthesis.

Detailed Protocol: Reductive Amination

Materials:

-

3-Ethoxybenzaldehyde

-

Ethanamine (e.g., 2 M solution in THF or Methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3-ethoxybenzaldehyde (1.0 eq).

-

Dissolve the aldehyde in methanol (5-10 mL per gram of aldehyde).

-

Add the ethanamine solution (1.1-1.5 eq) dropwise to the stirred solution at room temperature.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by TLC or GC-MS to observe the consumption of the aldehyde.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours or until the reaction is complete as indicated by TLC or GC-MS.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-(3-Ethoxybenzyl)ethanamine as a pure oil.

Application in Amide Bond Formation

N-(3-Ethoxybenzyl)ethanamine serves as an excellent nucleophile for the synthesis of N-substituted amides, which are prevalent motifs in pharmaceuticals and other bioactive molecules.

Reaction Principle and Mechanism

The formation of an amide from a carboxylic acid and an amine is a condensation reaction. Direct reaction is often slow and requires high temperatures. Therefore, the carboxylic acid is typically activated to a more electrophilic species, such as an acyl chloride or an active ester, which readily reacts with the secondary amine. The lone pair of electrons on the nitrogen of N-(3-Ethoxybenzyl)ethanamine attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a leaving group (e.g., chloride) yields the stable amide product.

Caption: General Workflow for Amide Synthesis.

Detailed Protocol: Amide Coupling with an Acyl Chloride

Materials:

-

N-(3-Ethoxybenzyl)ethanamine

-

Acyl chloride of choice

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-(3-Ethoxybenzyl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of the acyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred amine solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by flash column chromatography or recrystallization.

Further Synthetic Applications

The N-(3-Ethoxybenzyl)ethanamine building block can be utilized in a variety of other synthetic transformations, including:

-

N-Alkylation: The secondary amine can be further alkylated to form tertiary amines, which are common in many drug scaffolds.

-

Buchwald-Hartwig Amination: It can serve as the amine coupling partner in palladium-catalyzed cross-coupling reactions to form N-aryl or N-heteroaryl derivatives.

-

Mannich Reaction: As a secondary amine, it can participate in Mannich reactions to generate β-amino carbonyl compounds.

Safety and Handling

While a specific safety data sheet for N-(3-Ethoxybenzyl)ethanamine is not available, it should be handled with the standard precautions for secondary amines. It is predicted to be a skin and eye irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion